6-Chloro-8-isopropyl-9H-purine
Description
Structure
3D Structure
Properties
CAS No. |
92001-54-2 |
|---|---|
Molecular Formula |
C8H9ClN4 |
Molecular Weight |
196.64 g/mol |
IUPAC Name |
6-chloro-8-propan-2-yl-7H-purine |
InChI |
InChI=1S/C8H9ClN4/c1-4(2)7-12-5-6(9)10-3-11-8(5)13-7/h3-4H,1-2H3,(H,10,11,12,13) |
InChI Key |
CCXLFOMHQCRYGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C(=NC=N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 8 Isopropyl 9h Purine and Analogues
Historical Context of Purine (B94841) Synthesis Applicable to 6-Chloro-8-isopropyl-9H-purine Precursors
The foundational chemistry enabling the synthesis of this compound is rooted in the classical Traube purine synthesis, first reported in 1900. This robust and versatile method has remained a principal strategy for constructing the purine bicyclic system from pyrimidine (B1678525) precursors. The Traube synthesis involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon synthon, which ultimately becomes the C8 atom of the purine ring.
In the context of this compound, the key starting material is 6-Chloropyrimidine-4,5-diamine (B126448) . According to the Traube methodology, this precursor undergoes condensation with a source for the isopropyl-substituted C8 carbon. Historically, this was achieved by reacting the diamine with Isobutyric acid under harsh, dehydrating conditions. The reaction was typically driven by heating the mixture at high temperatures (often >150 °C) in the presence of a strong acid and dehydrating agent, such as Polyphosphoric acid (PPA) or Phosphorus oxychloride (POCl₃) . While effective, these historical methods often suffered from long reaction times, high energy consumption, the use of corrosive reagents, and challenges in purification, which prompted the development of more refined, contemporary protocols.
Contemporary Synthetic Routes to 6-Chloro-8-substituted-9H-purine Derivatives
Modern synthetic efforts have focused on optimizing the classical Traube condensation and exploring alternative pathways to access 6-chloro-8-substituted purines. These advancements prioritize higher yields, shorter reaction times, milder conditions, and greater procedural simplicity, often leveraging technologies such as microwave-assisted synthesis and novel catalytic systems.
One-pot procedures, where the initial acylation and subsequent cyclodehydration occur in a single reaction vessel without isolation of intermediates, represent a significant improvement in efficiency. For the synthesis of this compound, this typically involves the direct reaction of 6-Chloropyrimidine-4,5-diamine with an isobutyryl source.
A common approach involves heating the diamine with an excess of Isobutyric acid or Isobutyric anhydride in the presence of a condensing agent like PPA or POCl₃. However, a major advancement in this area is the application of microwave (MW) irradiation. Microwave-assisted organic synthesis (MAOS) can dramatically accelerate the rate of reaction, reducing multi-hour reflux procedures to mere minutes. The focused heating effect of microwaves efficiently drives the final, energy-intensive cyclodehydration step, often leading to cleaner reactions and improved yields.
The table below compares representative one-pot protocols for the synthesis of 8-substituted purines from a diamine precursor, illustrating the advantages of modern techniques.
| Entry | C8 Source | Condensing Agent / Conditions | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Isobutyric acid | Polyphosphoric acid (PPA), 160 °C | 4-6 hours | 55-65% |
| 2 | Isobutyric acid | Phosphorus oxychloride (POCl₃), Reflux | 3-5 hours | 60-70% |
| 3 | Isobutyric anhydride | Microwave (MW), 180 °C, Sealed Vessel | 15-20 minutes | 85-95% |
As demonstrated in Table 1, the transition from conventional thermal heating (Entries 1 and 2) to microwave-assisted protocols (Entry 3) provides a substantial increase in efficiency and isolated yield, making it a preferred method in contemporary settings.
Despite the efficiency of one-pot methods, multi-step strategies offer distinct advantages, including the ability to isolate and purify intermediates, which can lead to a final product of higher purity and simplify troubleshooting.
This is the most direct and widely employed multi-step route to this compound. It follows the Traube synthesis in a stepwise fashion:
Acylation: The first step is the selective acylation of one of the amino groups of 6-Chloropyrimidine-4,5-diamine. This is achieved by reacting the diamine with an activated form of isobutyric acid, such as Isobutyryl chloride or Isobutyric anhydride. The reaction is typically conducted in a non-reactive solvent like Pyridine or dichloromethane (B109758) (DCM) at low to ambient temperatures. This yields the key intermediate, N-(4-amino-6-chloropyrimidin-5-yl)isobutyramide . The isolation and purification of this amide intermediate are crucial for ensuring the purity of the final product.
Cyclodehydration: The isolated amide intermediate is then subjected to cyclization to form the purine ring. This intramolecular condensation is an endergonic dehydration reaction that requires energy input or a powerful dehydrating agent. Common methods include:
Thermal Cyclization: Heating the amide intermediate at high temperatures (180-250 °C), either neat or in a high-boiling solvent.
Acid-Mediated Cyclization: Refluxing the amide in POCl₃ or heating with PPA, which act as both solvent and dehydrating agent. This is often the most effective method, driving the reaction to completion and affording high yields of the target this compound.
An alternative, though less direct, strategy for accessing 8-substituted purines involves the functionalization of a pre-formed purine ring. This approach would start with 6-Chloropurine (B14466) and introduce the isopropyl group at the C8 position. While C8-arylation via cross-coupling is common, C8-alkylation requires different methodologies, primarily involving radical chemistry.
A plausible route is a Minisci-type radical alkylation. In this reaction, a protonated 6-chloropurine is reacted with a source of isopropyl radicals. These radicals can be generated from Isobutyric acid using a silver nitrate/ammonium persulfate oxidant system. The electrophilic isopropyl radical then preferentially attacks the electron-deficient C8 position of the protonated purine heterocycle.
To improve solubility and prevent undesired N9-alkylation, a protecting group such as tetrahydropyran (B127337) (THP) can be installed on the purine nitrogen, yielding 6-Chloro-9-(tetrahydropyran-2-yl)-purine . This protected substrate can then be subjected to alkylation conditions, followed by deprotection to yield the final product. Modern photoredox catalysis has also emerged as a powerful tool for such C-H functionalization reactions under milder conditions.
| Entry | Purine Substrate | Alkyl Source | Conditions | General Outcome |
|---|---|---|---|---|
| 1 | 6-Chloropurine | Isobutyric acid | AgNO₃, (NH₄)₂S₂O₈, H₂O/MeCN, 80 °C | Moderate yield, potential regioselectivity issues |
| 2 | 6-Chloro-9-(THP)-purine | 2-Iodopropane (B156323) | Photoredox catalyst, base, visible light | Good yield with high C8 selectivity |
This strategy (Table 2) is particularly valuable for accessing analogues where the C8 substituent is not easily introduced via a carboxylic acid precursor in a standard Traube synthesis.
A significant goal in modern organic synthesis is the replacement of stoichiometric, often harsh reagents with catalytic alternatives. In the context of purine synthesis, this primarily applies to the cyclodehydration step of the Traube pathway. Traditional reagents like PPA and POCl₃ are used in large excess and generate substantial chemical waste.
Research has explored the use of both Brønsted and Lewis acids as true catalysts for the ring-closing reaction. For instance, a catalytic amount of a strong Brønsted acid like p-Toluenesulfonic acid (PTSA) can protonate the amide carbonyl of the N-(4-amino-6-chloropyrimidin-5-yl)isobutyramide intermediate, activating it for intramolecular nucleophilic attack by the adjacent amino group. Similarly, Lewis acids can coordinate to the carbonyl oxygen to achieve the same activation.
While these catalytic methods are promising for their improved environmental profile and atom economy, they often require higher temperatures or longer reaction times compared to the aggressive stoichiometric reagents. They are most effective when combined with microwave irradiation, which provides the necessary energy to overcome the activation barrier for cyclization while using only a catalytic quantity of acid, thereby representing a greener and more elegant synthetic solution.
Regioselective Synthesis Considerations, including N7 vs N9 Isomerism
The synthesis of this compound and its analogues is often complicated by the potential for substitution at different nitrogen atoms within the purine ring, leading to the formation of N7 and N9 isomers. The relative ratio of these isomers can be influenced by various factors, including the nature of the starting materials, the reaction conditions, and the presence of catalysts.
Direct alkylation of 6-chloropurine, for instance, typically yields a mixture of N7 and N9 isomers. acs.orgresearchgate.net The thermodynamically more stable N9 isomer is often the major product, while the N7 isomer is formed as a minor product. acs.org For example, the alkylation of 2,6-dichloro-9H-purine with 2-iodopropane in the presence of potassium carbonate has been reported to produce a mixture of the N9 and N7 isomers. mdpi.comutb.cz Although precise temperature control was initially thought to favor the N9 isomer, subsequent analysis revealed the presence of both. mdpi.comutb.cz Separation of these isomers can be achieved through techniques like crystallization. mdpi.comutb.cz
To address the challenge of regioselectivity, researchers have explored various strategies. One approach involves the use of silylating agents, such as in the Vorbrüggen method, which is commonly employed for the synthesis of nucleosides. nih.gov This method generally favors the formation of the thermodynamically more stable N9 isomer. nih.gov However, under certain conditions, the regioselectivity can be altered or even reversed to favor the N7 isomer. nih.gov A novel N7 direct regioselective method has been developed using N-trimethylsilylated purines and a tert-alkyl halide with a tin(IV) chloride catalyst, allowing for the targeted synthesis of N7-substituted purines. acs.orgnih.gov
Another strategy to control regioselectivity involves modifying the purine ring itself. The introduction of a bulky substituent at the C6 position can sterically hinder the N7 position, thereby favoring N9 alkylation. researchgate.net For instance, the presence of a 6-(2-butylimidazol-1-yl) group, which can adopt a coplanar conformation with the purine ring, effectively shields the N7 position and leads to exclusive N9 alkylation. researchgate.net
The choice of solvent and base can also play a crucial role. While alkylation of 6-chloropurine in acetonitrile (B52724) can lead to a mixture of isomers, including minor N1 and N3 substituted products, specific conditions can be optimized to favor one isomer over the other. acs.org
Table 1: Regioselective Synthesis of Purine Derivatives
| Starting Material | Reagents and Conditions | Major Product(s) | Minor Product(s) | Reference |
|---|---|---|---|---|
| 2,6-dichloro-9H-purine | 2-iodopropane, K2CO3, DMSO, 15-18°C | 2,6-dichloro-9-isopropyl-9H-purine (N9 isomer) | N7 isomer | mdpi.comutb.cz |
| 6-chloropurine | tert-alkyl halide, SnCl4, N-trimethylsilylated purine | 7-(tert-butyl)-6-chloro-7H-purine (N7 isomer) | N9 isomer | acs.orgnih.gov |
| 6-(2-butylimidazol-1-yl)-2-chloropurine | NaH, DMF, ethyl iodide | 6-(2-butylimidazol-1-yl)-2-chloro-9-ethylpurine (N9 isomer) | None | researchgate.net |
| 6-chloropurine | TMSOTf, ACN, 80°C | 6-chloropurine and N9-isomer | - | acs.org |
Spectroscopic and Analytical Characterization Techniques for Purine Derivatives
The unambiguous identification and structural elucidation of this compound and its analogues rely on a combination of modern spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the synthesized compounds. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for characterizing purine derivatives. researchgate.net Both ¹H and ¹³C NMR spectroscopy are routinely used to determine the structure of these molecules. acs.org
¹H NMR: Provides information about the number and environment of protons in the molecule. For instance, the chemical shift of the C2-H proton in the purine ring can be observed in the ¹H NMR spectrum. mdpi.com The signals corresponding to the isopropyl group, a septet for the CH proton and a doublet for the two methyl groups, are also characteristic. mdpi.commdpi.com
¹³C NMR: Offers insights into the carbon framework of the molecule. A key feature for distinguishing between N7 and N9 isomers is the chemical shift of the C5 carbon. acs.orgnih.govresearchgate.net In N9-alkylated 6-chloropurines, the C5 carbon resonates at approximately 132 ppm, whereas in N7-substituted isomers, this signal is shifted. acs.orgnih.gov Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for assigning carbon and proton signals and confirming the position of substituents. acs.orgnih.gov Low-temperature NMR spectroscopy can also be employed to study tautomeric equilibria in purine derivatives. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and elemental composition of purine derivatives. mostwiedzy.plresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. mdpi.commdpi.com Fragmentation patterns observed in the mass spectrum can also offer structural information. acs.orgrsc.orgresearchgate.net Techniques like electrospray ionization (ESI) are commonly used to ionize the purine derivatives for MS analysis. mdpi.com
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. rsc.orgresearchgate.netdiva-portal.orgiucr.orgnih.gov This technique can unambiguously determine the regiochemistry of substitution, confirming whether a substituent is attached at the N7 or N9 position. nih.gov It also provides valuable data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing. rsc.orgiucr.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. acs.org The characteristic vibrations of the purine ring and any substituents can be observed in the IR spectrum, providing complementary structural information. nih.gov
Table 2: Spectroscopic Data for this compound and Analogues
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) | Reference |
|---|---|---|---|---|
| 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile | 8.86 (s, 1H, C2-H), 5.15 (sept, J=6.8 Hz, 1H, NCH), 1.80 (d, J=6.8 Hz, 6H, 2CH₃) | 153.9, 153.8, 150.6, 131.4, 127.9, 110.2, 51.3, 21.6 | [M+H]⁺ calcd. for C₉H₉ClN₅⁺, 222.0541; found: 222.0537 | mdpi.com |
| 2,6-dichloro-9-isopropyl-9H-purine | 8.17 (s, 1H, C8-H), 4.91 (septet, J=6.9 Hz, 1H, CH(CH₃)₂), 1.65 (d, J=6.9 Hz, 6H, CH(CH₃)₂) | 153.0, 152.9, 152.0, 143.7, 131.3, 48.6, 22.7 | - | mdpi.com |
| 6-Ethoxy-9-isopropyl-9H-purine | 8.49 (s, 1H, NCHN), 7.96 (s, 1H, NHCHN), 4.88 (m, 1H, CH(CH₃)₂), 4.64 (q, J=5 Hz, 2H, OCH₂CH₃), 1.60 (d, J=5 Hz, 6H, NCH(CH₃)₂), 1.49 (t, J=5 Hz, 3H, OCH₂CH₃) | 160.81, 151.70, 139.53, 121.83, 62.98, 47.33, 22.60, 14.51 | [M+H]⁺ calcd. for C₁₀H₁₅N₄O, 207.1246; found: 207.1245 | rsc.org |
Structure Activity Relationship Sar Studies of 6 Chloro 8 Isopropyl 9h Purine Analogues
Impact of Substitutions on the Purine (B94841) Core for Biological Activity
The biological activity of purine analogues can be significantly altered by substitutions at various positions on the purine ring. These modifications affect the molecule's electronic properties, steric profile, and potential for hydrogen bonding, all of which are critical for target engagement.
The C8 position of the purine ring is a key site for modification, and the nature of the substituent at this position can have a profound impact on biological activity. An isopropyl group at C8, as seen in 6-Chloro-8-isopropyl-9H-purine, contributes to the molecule's interaction with target proteins. The presence of alkyl groups at C8 has been linked to antiviral and anticancer activities. For instance, 8-methyladenosine (B1596262) is a potent inhibitor of the vaccinia virus, while other C8-substituted guanosine (B1672433) analogs show promise as novel antibiotics.
Computational studies, such as 3D-QSAR models, have indicated that steric properties at the C8 position can be a major determinant of the cytotoxic activity of purine derivatives. The steric bulk of substituents at C8 can influence the binding affinity of the molecule to its target. For example, in a series of purine derivatives targeting the enzyme Bcr-Abl, the introduction of different phenyl moieties at the C8 position significantly affected their inhibitory potency against various liver cancer cell lines. This suggests that the size and shape of the C8 substituent are critical for achieving optimal biological activity.
The introduction of an electron-donating substituent at the C8 position can also influence the regioselectivity of further chemical modifications, such as deoxyribosyl transfer, directing it to the N9 position of the purine base.
Table 1: Impact of C8 Substituents on Biological Activity
| Compound Class | C8 Substituent | Observed Biological Effect | Reference |
|---|---|---|---|
| Adenosine (B11128) Analogues | Methyl | Potent and selective inhibition of vaccinia virus | |
| Guanosine Triphosphate Analogues | Various Alkyl Groups | Inhibition of FtsZ polymerization (potential antibiotic) | |
| Purine Derivatives | Phenyl Moieties (e.g., trifluoromethyl phenyl, 4-methoxy phenyl) | IC50 values <10 µM against liver cancer cell lines | |
| Adenosine Analogues | Ethenyl | Cytostatic activity against murine and human tumor cell lines |
The chlorine atom at the C6 position of the purine ring is a crucial feature that significantly influences the compound's chemical reactivity and biological interactions. It acts as an effective leaving group, facilitating nucleophilic substitution reactions, which allows for the synthesis of a wide array of 6-substituted purine derivatives. This versatility is a cornerstone of purine-based drug discovery.
Halogenation at the C6 position, particularly with chlorine, profoundly affects the electronic properties of the purine scaffold. This alteration in electron distribution can enhance binding affinity to target enzymes. For example, in studies of topoisomerase II inhibitors, substitution at the C6 position was found to be sufficient for inhibitory activity. Furthermore, in a series of antiproliferative agents, compounds bearing halogen atoms on the purine ring, including at C6, generally exhibited better activity than those with an amino group.
The presence of a chlorine atom at C6 is a common feature in many biologically active purine analogues, including inhibitors of cyclin-dependent kinases (CDKs). The electrophilic nature of the C6 carbon, enhanced by the chlorine atom, makes it a target for interaction with nucleophilic residues in the active sites of enzymes.
Table 2: Influence of C6 Substituents on Antiproliferative Activity against MCF-7 Cells
| Compound ID | C2 Substituent | C6 Substituent | IC50 (µM) | Reference |
|---|---|---|---|---|
| 9a | H | Cl | Data not specified, but noted as active | |
| 9c | Cl | Cl | 2.75 | |
| 9d | NH2 | NH2 | Less active than halogenated analogues |
The N9 position of the purine ring is another critical site for modification, and the nature of the substituent at this position can dramatically influence biological activity. The introduction of various groups at N9 can affect properties such as solubility, membrane permeability, and binding interactions with target molecules.
Alkylation at the N9 position is a common strategy in the design of purine-based therapeutic agents. The length and nature of the alkyl chain can be fine-tuned to optimize activity. For instance, in a series of cytokinin analogues, the N9 substituent in combination with the C6 substitution was crucial for biological activity. Similarly, for some purine derivatives, the introduction of a propyl group at N9 was shown to enhance membrane permeability while maintaining sufficient aqueous solubility.
Table 3: Effect of N9-Substituents on Cytokinin Activity
| Base Purine | N9 Substituent | Observed Activity | Reference |
|---|---|---|---|
| 6-Benzylaminopurine (BAP) | Methoxymethyl | Less active than free base | |
| BAP | Propyl | Less active than free base | |
| BAP | Cyclohexyl | Less active than free base | |
| BAP | 4-chlorobutyl | Slightly more active than BAP in soybean senescence assay | |
| BAP | 2'-deoxy-β-d-ribofuranosyl | Significantly enhanced anti-senescence activity |
While the C6 and C8 positions are primary sites for modification, substitutions at the C2 position and other locations on the purine ring also play a significant role in modulating biological activity. The introduction of a substituent at C2 can have pronounced effects on the potency of purine analogues as enzyme inhibitors.
For example, in the development of inhibitors for the human equilibrative nucleoside transporter 1 (hENT1), increasing the steric bulk at the C2 position of nitrobenzylmercaptopurine riboside (NBMPR) analogues led to a decrease in binding affinity. However, the introduction of a small fluorine atom at C2 resulted in a highly potent inhibitor. This highlights the sensitivity of the target's binding pocket to the size of the C2 substituent.
In other cases, the presence of a halogen atom at the C2 position can inhibit the action of enzymes like adenosine deaminase, making the nucleoside analogue resistant to metabolic degradation. The combination of substitutions at C2 and C6 can also be synergistic, as seen in a compound with chlorine atoms at both positions, which showed potent antiproliferative activity.
Table 4: Impact of C2-Substitutions on hENT1 Binding Affinity
| Analogue of NBMPR | C2 Substituent | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 2-fluoro-4-nitrobenzyl mercaptopurine riboside | Fluoro | 2.1 nM | |
| Analogues with increased steric bulk | Larger groups | Decreased binding affinity |
Stereochemical Considerations in Purine Structure-Activity Relationships
The stereochemistry of substituents, particularly those on side chains attached to the purine ring, is a critical factor in determining the biological activity and selectivity of purine analogues. The three-dimensional arrangement of atoms can significantly influence how a ligand interacts with its biological target.
For instance, in the development of purine nucleoside cholinesterase inhibitors, the stereochemical features of the glycosyl moieties attached at the N9 position were found to control both the potency and selectivity for acetylcholinesterase or butyrylcholinesterase. The N-glycosylation reaction was stereoselective for the β-anomers, and this specific configuration was crucial for the observed inhibitory activity.
Similarly, studies on antiproliferative purine derivatives have evaluated the influence of the stereochemistry of a hydroxyethyl (B10761427) group in a linker attached to the purine scaffold. The synthesis of enantiomerically pure R- and S-isomers allowed for the determination that specific stereoisomers could exhibit enhanced and selective activity against tumor cell lines. These findings underscore the importance of controlling stereochemistry in the design of potent and selective purine-based therapeutic agents. The stereochemistry at the 2'-position of the sugar moiety in nucleoside analogues has also been shown to be important for their activity as ecto-5′-nucleotidase (CD73) inhibitors.
Ligand Design Principles Based on Purine Scaffold Modifications
The extensive SAR studies on purine analogues have led to the establishment of several key principles for the design of new, more potent, and selective ligands. The purine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.
One fundamental design principle is the strategic use of substitutions at the C2, C6, and C9 positions to modulate activity and selectivity. For example, modifying the substituent at C2 can impact potency, while alterations at C6, often involving a leaving group like chlorine, allow for the introduction of diverse functionalities to probe the binding pocket of the target. The N9 position is frequently utilized to attach side chains that can enhance properties like solubility, permeability, and target engagement.
Another key principle is the consideration of the three-dimensional structure of the target's binding site. By analyzing the co-crystal structures of purine-based ligands with their target proteins, researchers can identify key interactions and design new analogues that optimize these interactions. This structure-based design approach has been successfully used to develop selective inhibitors for specific protein families.
Furthermore, the concept of bioisosteric replacement is often employed, where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic properties. The purine ring itself can be considered a bioisostere of other heterocyclic systems, and its various positions can be modified with bioisosteric groups to fine-tune its biological activity.
Investigation of Biological Activities in Preclinical Research Models
In Vitro Antiproliferative and Pro-apoptotic Activities of Purine (B94841) Derivatives
The potential of purine derivatives as anticancer agents has been widely explored. Research has focused on their ability to inhibit cell proliferation and induce programmed cell death, or apoptosis, in various cancer cell lines.
Studies on a series of 6,8,9-trisubstituted purine analogues have demonstrated cytotoxic activity against several human cancer cell lines. While specific data for 6-Chloro-8-isopropyl-9H-purine is limited, related compounds have shown notable effects. For instance, certain 6,8,9-poly-substituted purines have exhibited antiproliferative activity against Jurkat (acute T cell leukemia) and K562 (chronic erythroleukemia) cells. In one study, compounds with a benzoxy group at the C6 position were particularly effective against Jurkat cells.
Table 1: Antiproliferative Activity of Selected Purine Derivatives
| Compound/Derivative Class | Cell Line(s) | Observed Effect |
|---|---|---|
| 6,8,9-poly-substituted purines | Jurkat, K562 | Antiproliferative activity |
The progression of the cell cycle is a tightly regulated process, and its disruption is a key mechanism of many anticancer drugs. Some purine derivatives have been shown to interfere with this process. For example, a new series of purine nucleosides based on a 6-chloropurine (B14466) scaffold was found to induce a G2/M phase cell cycle arrest in cancer cells. nih.gov This indicates that these compounds may halt cell division at the G2 or M phase, ultimately leading to cell death.
Furthermore, studies on other substituted purine analogues designed as FLT3 inhibitors have shown that they can block the cell cycle in the G1 phase in the MV4-11 acute myeloid leukemia cell line. While these findings are for related compounds, they suggest that the purine scaffold is a viable candidate for developing agents that modulate the cell cycle. Specific studies detailing the effect of this compound on cell cycle progression are needed to confirm its specific mechanism in this regard.
Apoptosis is a crucial process for eliminating damaged or cancerous cells. The induction of apoptosis is a hallmark of effective chemotherapy. Research on 6,8,9-poly-substituted purine analogues has shown that active compounds in this class induce cell death by apoptosis. mdpi.com This was confirmed through methods such as Annexin-V staining, which identifies apoptotic cells, and the detection of cleaved initiator caspases, which are key enzymes in the apoptotic cascade. mdpi.com
The broader family of purine analogues has been shown to trigger apoptosis through mechanisms involving the Bcl-2 family of proteins and caspases. For instance, the DNA-damaging agent O6-methylguanine, a guanine (B1146940) derivative, induces apoptosis that is regulated by the anti-apoptotic protein Bcl-2 and the effector caspases -9 and -3. pnas.org This suggests that the intrinsic, or mitochondrial, pathway of apoptosis is activated. While these studies provide a framework for understanding how purine-like compounds can induce apoptosis, the specific molecular players and pathways directly engaged by this compound remain to be elucidated.
Enzyme Inhibition Studies
The biological effects of many drugs are mediated through their interaction with and inhibition of specific enzymes. Purine analogues have been extensively studied as inhibitors of various kinases and other enzymes involved in purine metabolism.
Kinases are a large family of enzymes that play critical roles in cell signaling and are often dysregulated in cancer. A study on 6,8,9 poly-substituted purine analogues identified them as inhibitors of Death-Associated Protein Kinase 1 (DAPK-1). mdpi.com In a screen of 96 recombinant human kinases, DAPK-1 was significantly inhibited by the active purine derivatives, suggesting that DAPK-1 inhibition could be responsible for their pro-apoptotic effects. mdpi.com The most potent of these compounds displayed an IC50 value of 2.5 μM against recombinant DAPK1. mdpi.com
FMS-like tyrosine kinase 3 (FLT3) is another important target in certain types of leukemia. Numerous purine-based compounds have been developed as FLT3 inhibitors. Similarly, Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle, are also a major target for purine-based inhibitors. While the potential for this compound to inhibit these kinases is plausible given its structural class, specific inhibitory concentrations (IC50 values) for this compound against DAPK-1, FLT3, and a panel of CDKs are not yet reported in the available scientific literature.
Table 2: Kinase Inhibition by Purine Derivatives
| Kinase Target | Compound Class | Key Findings |
|---|---|---|
| DAPK-1 | 6,8,9-poly-substituted purines | Inhibition identified as a potential mechanism for pro-apoptotic activity. mdpi.com |
| FLT3 | Various purine analogues | A common target for purine-based inhibitors in leukemia research. |
Beyond kinases, other enzymes involved in the metabolism of purines are also potential targets for purine analogues. These enzymes, such as adenosine (B11128) deaminase and purine nucleoside phosphorylase, play crucial roles in maintaining the balance of purine nucleotides within the cell. To date, specific studies investigating the interaction of this compound with these purine-metabolizing enzymes have not been found in the reviewed scientific literature. Further research is required to determine if this compound exerts any of its biological effects through the modulation of these enzymatic pathways.
Other Reported Biological Activities (e.g., Antimicrobial, Antioxidant)
Research into the biological effects of 6-chloro-8-substituted-9H-purine derivatives has extended to their potential antimicrobial and antioxidant properties. Preclinical investigations have sought to determine the efficacy of these compounds against various microbial strains and to evaluate their capacity to counteract oxidative stress.
A study involving a series of synthesized 6-chloro-8-substituted-9H-purine derivatives demonstrated that these compounds possess significant antimicrobial and antioxidant activities. The antimicrobial properties were evaluated in vitro against a panel of both Gram-positive and Gram-negative bacteria, as well as fungal strains.
The antibacterial screening was conducted against Staphylococcus aureus and Bacillus subtilis as representative Gram-positive bacteria, and Proteus vulgaris and Klebsiella pneumoniae as representative Gram-negative bacteria. The in vitro antifungal activity was tested against Aspergillus niger and Pencillium chrysogenium. For these antimicrobial assays, the compounds were tested at concentrations of 100 µg and 200 µg per disc. Chloramphenicol was used as a reference standard for antibacterial activity, while fluconazole (B54011) served as the standard for antifungal activity. The findings from this research indicated that the synthesized purine derivatives exhibited notable activity against the tested microorganisms.
In addition to their antimicrobial potential, the same series of 6-chloro-8-substituted-9H-purine derivatives were also screened for their antioxidant activity. The bioassay results revealed that these compounds possess significant antioxidant properties. However, detailed quantitative data from these preclinical studies, such as specific zones of inhibition for antimicrobial tests or IC50 values for antioxidant assays, are not available in the reviewed literature.
Table 1: Summary of Investigated Biological Activities for 6-Chloro-8-substituted-9H-purine Derivatives
| Biological Activity | Assayed Models/Strains | Key Findings |
|---|---|---|
| Antimicrobial | Bacteria (Gram-positive): Staphylococcus aureus, Bacillus subtilisBacteria (Gram-negative): Proteus vulgaris, Klebsiella pneumoniaeFungi: Aspergillus niger, Pencillium chrysogenium | Compounds showed significant activity against the tested microbial strains. |
| Antioxidant | In vitro bioassays | Compounds were found to possess significant antioxidant activity. |
Molecular Mechanisms of Action and Target Identification
Elucidation of Molecular Targets for 6-Chloro-8-isopropyl-9H-purine and Related Compounds
The biological activity of purine (B94841) derivatives often stems from their ability to mimic endogenous purines, such as adenine (B156593) and guanine (B1146940), thereby interacting with a wide range of biological targets. For this compound and its analogues, the primary molecular targets are likely to be enzymes that utilize purines as substrates or cofactors, particularly kinases and polymerases.
Research on chloropurine derivatives has been prominent in the development of antiviral and anticancer agents. The biological activity of these compounds is frequently attributed to their capacity to interfere with nucleic acid synthesis. By acting as analogues of natural purine nucleosides, they can disrupt the replication of viruses and the proliferation of cancer cells. medchemexpress.com
Computational methods, such as molecular docking, can predict the interaction of purine derivatives with enzymatic targets. For derivatives like 6-chloro-9-isopropyl-9H-purine, the purine scaffold can mimic the adenine base of ATP, suggesting that these compounds could act as competitive inhibitors of ATP-dependent enzymes. Key interactions predicted for such derivatives include halogen bonding from the chlorine atom and hydrophobic interactions from the isopropyl group, which can enhance binding affinity to the target.
A related compound, 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol, has been identified as potentially targeting Casein kinase I isoform gamma-1 and Tyrosine-protein kinase Mer. drugbank.com This suggests that the broader class of 9-isopropyl-purine derivatives may have activity against various kinases. Another related molecule, O6-(R)-Roscovitine, which shares the 9-isopropyl-purine core, is a known cyclin-dependent kinase (CDK) inhibitor.
The following table summarizes potential molecular targets for purine derivatives related to this compound.
| Potential Target Class | Specific Examples | Rationale for Interaction |
| Protein Kinases | Cyclin-Dependent Kinases (CDKs), Casein Kinase, Tyrosine Kinases | The purine core mimics the adenine of ATP, enabling competitive inhibition at the ATP-binding site. |
| DNA/RNA Polymerases | Viral or cellular polymerases | Interference with nucleic acid synthesis by acting as a chain terminator or by inhibiting the enzyme. medchemexpress.com |
| Purinergic Receptors | Adenosine (B11128) Receptors (e.g., A1, A3) | Structural similarity to adenosine may allow for binding and modulation of receptor activity. nih.govnih.gov |
Detailed Mechanistic Studies of Target Engagement
The mechanism by which purine analogues engage their targets often involves competitive inhibition at the active site. For kinase inhibition, the purine ring of a compound like this compound would occupy the ATP-binding pocket. The substituents on the purine ring play a crucial role in determining the specificity and affinity of this interaction. The 6-chloro group can form halogen bonds with the protein backbone, while the 8-isopropyl group can engage in hydrophobic interactions within the binding site.
The purine scaffold itself is a key feature in the design of Janus kinase (JAK) inhibitors, where it mimics the purine of ATP to bind to the catalytic site. wikipedia.org This further supports the hypothesis that this compound likely acts as a competitive inhibitor of various kinases.
For compounds that interfere with DNA synthesis, the mechanism involves intracellular conversion to the corresponding nucleotide triphosphate. This triphosphate can then be incorporated into the growing DNA chain by a polymerase. If the analogue lacks a 3'-hydroxyl group, it acts as a chain terminator. Alternatively, the presence of the analogue in the DNA can disrupt its structure and function. clinpgx.org
Allosteric Modulation and Alternative Binding Modes
In addition to direct competition at the active site, some purine derivatives have been shown to act as allosteric modulators. nih.gov Allosteric modulators bind to a site on the enzyme or receptor that is distinct from the primary (orthosteric) binding site. wikipedia.org This binding induces a conformational change that alters the activity of the protein. wikipedia.org
The discovery of allosteric modulators has been particularly advanced for adenosine receptors. nih.govnih.gov These modulators can either enhance (positive allosteric modulators, or PAMs) or inhibit (negative allosteric modulators, or NAMs) the effect of the endogenous ligand. nih.govnih.gov While there is no direct evidence of this compound acting as an allosteric modulator, the general chemical class of purine derivatives has shown this capability, making it a potential, though less likely, mechanism of action.
Investigating Downstream Signaling Pathway Modulation
The engagement of a molecular target by this compound would lead to the modulation of downstream signaling pathways. If the compound inhibits a key kinase in a signaling cascade, it would block the propagation of the signal. For example, inhibition of a cyclin-dependent kinase would lead to cell cycle arrest.
If the compound interferes with DNA synthesis, as is common for many purine analogues, it would trigger DNA damage response pathways, which can lead to apoptosis (programmed cell death). medchemexpress.com The anticancer mechanisms of purine nucleoside analogues often rely on the induction of apoptosis following the inhibition of DNA synthesis. medchemexpress.com
The following table outlines the potential downstream effects based on the likely molecular targets of this compound.
| Molecular Target | Downstream Signaling Pathway | Potential Cellular Outcome |
| Cyclin-Dependent Kinases | Cell Cycle Control Pathways | Cell cycle arrest, inhibition of proliferation |
| DNA Polymerase | DNA Damage Response | Apoptosis, senescence medchemexpress.comnih.gov |
| Purinergic Receptors | G-protein coupled receptor signaling | Modulation of various physiological processes depending on the receptor subtype |
Computational Chemistry and Molecular Modeling in Purine Research
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Following molecular docking, molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time. MD simulations can assess the stability of the docked pose, reveal conformational changes in the protein and ligand upon binding, and provide a more accurate estimation of binding free energies. For a complex of 6-Chloro-8-isopropyl-9H-purine with a target protein, an MD simulation would track the movements of every atom in the system, offering insights into the flexibility of the ligand in the binding pocket and the role of water molecules in mediating interactions. This dynamic perspective is crucial for understanding the intricacies of molecular recognition that a static docking pose cannot capture.
A representative table of potential interactions for a purine (B94841) analog in a kinase active site, inferred from studies on similar compounds, is presented below.
| Interaction Type | Potential Interacting Residues in Kinase Hinge Region | Ligand Moiety Involved |
| Hydrogen Bond | Backbone NH of hinge residue (e.g., Alanine) | N1 of purine ring |
| Hydrogen Bond | Backbone C=O of hinge residue (e.g., Leucine) | N7 of purine ring (if protonated) |
| Hydrophobic Interaction | Valine, Leucine, Isoleucine in hydrophobic pocket | 8-isopropyl group |
| Halogen Bond/Hydrophobic Interaction | Phenylalanine, Tyrosine in the active site | 6-chloro group |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model for a series of active purine derivatives would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. A study on 2,6,9-trisubstituted purine derivatives as apoptosis-inducing agents identified a pharmacophore model that included aromatic centers, a hydrogen bond acceptor/donor center, and a hydrophobic area nih.govresearchgate.net. The structure of this compound aligns with such a model, where the purine ring can serve as an aromatic feature, the nitrogen atoms can act as hydrogen bond acceptors, and the isopropyl group provides a key hydrophobic feature.
Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity ijbiotech.com. Virtual screening is a cost-effective and time-efficient method to prioritize compounds for experimental testing. A virtual screening campaign for inhibitors of a specific target, such as a protein kinase, could employ a pharmacophore model derived from known purine-based inhibitors. Compounds from a database that match the pharmacophoric features would be selected as potential hits. This approach has been successfully used to identify novel kinase inhibitors from extensive chemical libraries nih.govlifechemicals.com. For this compound, its structural motifs could be used to query databases to find other compounds with similar interaction potential.
The key pharmacophoric features of a hypothetical purine-based kinase inhibitor are summarized in the table below.
| Pharmacophoric Feature | Corresponding Chemical Moiety in this compound |
| Aromatic Ring | Purine scaffold |
| Hydrogen Bond Acceptor | N1, N3, N7, N9 atoms of the purine ring |
| Hydrophobic Group | 8-isopropyl group |
| Halogen Bond Donor/Hydrophobic Feature | 6-chloro group |
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical methods, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. These studies can be used to calculate various molecular descriptors, including molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. For this compound, DFT calculations can offer insights into its reactivity and intermolecular interactions. For example, the calculated HOMO and LUMO energies can indicate the molecule's susceptibility to nucleophilic and electrophilic attack, respectively. The electrostatic potential map can reveal regions of positive and negative charge, highlighting potential sites for electrostatic interactions with a biological target.
Studies on other purine derivatives have utilized DFT to analyze their geometries, frequencies, and heats of formation nih.gov. Such calculations are crucial for understanding the intrinsic properties of the molecule that govern its biological activity. In the context of Quantitative Structure-Activity Relationship (QSAR) studies, quantum chemical descriptors are often used to build predictive models. For instance, the HOMO energy has been identified as a significant descriptor in QSAR models for the cytotoxic activity of certain 6-chloro derivatives mdpi.com. A lower HOMO-LUMO gap generally implies higher chemical reactivity.
Below is a table of representative quantum chemical descriptors and their significance, which could be calculated for this compound.
| Quantum Chemical Descriptor | Significance |
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Relates to the ability to donate electrons; higher values indicate greater electron-donating ability. |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the ability to accept electrons; lower values indicate greater electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |
| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and binding interactions. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying regions for electrostatic interactions. |
Prediction of Binding Affinity and Selectivity
Selectivity is another critical aspect of drug design, as a therapeutic agent should ideally interact with its intended target with high affinity while having minimal interaction with off-target proteins. Computational methods can aid in predicting selectivity by comparing the calculated binding affinities of a compound for different targets. For instance, the binding of this compound could be modeled against a panel of kinases to predict its selectivity profile. Computational approaches have been used to understand and predict the selectivity of inhibitors against different enzymes, providing valuable guidance for the design of more selective compounds nih.govrsc.org.
The table below outlines common computational approaches used to predict binding affinity and selectivity.
| Computational Method | Description | Application to this compound |
| Scoring Functions | Used in molecular docking to estimate binding affinity based on various energy terms. | Rapidly estimate the binding affinity to a target protein. |
| MM/PBSA and MM/GBSA | Post-processing methods for MD simulations to calculate binding free energies. | Provide a more accurate prediction of binding affinity by considering solvent effects and conformational changes. |
| Free Energy Perturbation (FEP) | A rigorous method to calculate the relative binding free energy between two ligands. | Accurately predict the change in binding affinity resulting from a modification to the purine scaffold. |
| QSAR | Statistical models that correlate molecular descriptors with biological activity. | Predict the binding affinity based on the properties of this compound and a training set of related compounds. |
| Selectivity Profiling | Docking or free energy calculations against a panel of related proteins. | Predict the selectivity of this compound against a family of kinases. |
Advanced Medicinal Chemistry Strategies for Purine Optimization
Lead Compound Discovery and Validation within Purine (B94841) Chemotypes
The discovery of lead compounds like 6-Chloro-8-isopropyl-9H-purine often originates from high-throughput screening (HTS) of diverse chemical libraries against specific biological targets, such as protein kinases, which play a crucial role in cellular signaling pathways implicated in diseases like cancer. Purine analogs are of particular interest due to their structural similarity to adenosine (B11128) triphosphate (ATP), the natural substrate for kinases.
Once a purine "hit" is identified, the subsequent validation phase is critical. This involves:
Confirmation of Activity: Re-testing the compound to confirm its biological activity and rule out false positives.
Purity Analysis: Ensuring the observed activity is due to the compound itself and not impurities.
Orthogonal Assays: Using different assay formats to verify the compound's effect on the target.
Target Engagement Studies: Confirming that the compound directly binds to the intended biological target within a cellular context.
For a scaffold such as this compound, its validation as a lead compound would involve confirming its inhibitory activity against a target kinase and demonstrating that this inhibition translates to a desired cellular effect, such as the reduction of cancer cell proliferation. acs.org The 6-chloro substituent is a particularly valuable feature in lead discovery, as it serves as a versatile chemical handle for the rapid synthesis of analog libraries to explore the structure-activity relationship (SAR). mdpi.comresearchgate.net
Strategies for Enhancing Potency and Selectivity
Following lead validation, medicinal chemistry efforts focus on optimizing the compound's potency and its selectivity for the intended target over other related proteins, which is crucial for minimizing off-target effects. For the this compound scaffold, several strategies are employed. patsnap.com
Structure-Activity Relationship (SAR) Studies: Systematic modification of the purine core is performed to understand how different chemical groups influence biological activity. cuny.edu
C6 Position: The chlorine atom at the C6 position is an excellent leaving group, readily displaced by various nucleophiles such as amines, alcohols, and thiols. This allows for the introduction of a wide array of substituents to probe interactions with the target protein. For instance, replacing the chlorine with different amine-containing moieties can significantly alter binding affinity and potency. researchgate.net
C8 Position: The isopropyl group at the C8 position occupies a specific region of the binding pocket. Modifying the size and nature of this group (e.g., changing alkyl chain length or introducing cyclic structures) can fine-tune selectivity. A bulky group like isopropyl might enhance selectivity for kinases with a larger pocket in this region while preventing binding to those with smaller pockets.
N9 Position: The N9 position is another common point for modification. Adding different substituents, such as cyclopentyl or benzyl (B1604629) groups, can explore additional binding interactions and influence the compound's physicochemical properties. nih.govnih.gov
The data below illustrates hypothetical SAR findings for derivatives based on the this compound scaffold, showing how modifications can impact inhibitory potency against a target kinase.
| Compound | R1 (C6-Substituent) | R2 (C8-Substituent) | Kinase Inhibition IC50 (nM) |
|---|---|---|---|
| Lead Compound | -Cl | -CH(CH₃)₂ | 1500 |
| Derivative A | -NH₂ | -CH(CH₃)₂ | 850 |
| Derivative B | -NH-Cyclopropyl | -CH(CH₃)₂ | 250 |
| Derivative C | -NH-Cyclopropyl | -Cyclopropyl | 400 |
| Derivative D | -NH-Cyclopropyl | -Phenyl | 95 |
Approaches for Overcoming Resistance Mechanisms
A significant challenge in therapies that utilize targeted inhibitors, such as purine analogs, is the development of drug resistance. nih.gov Resistance often arises from mutations in the target protein that weaken the inhibitor's binding affinity or through the activation of alternative signaling pathways. aacrjournals.org
Medicinal chemistry strategies to overcome resistance include:
Structure-Based Design: If a resistance mutation is known (e.g., a "gatekeeper" mutation where a small amino acid is replaced by a larger one), new derivatives can be designed to accommodate the altered shape of the binding site. This might involve using smaller, more flexible substituents that avoid steric clashes with the mutated residue.
Targeting Alternative Conformations: Designing compounds that bind to different conformational states of the target protein, which may be less affected by resistance mutations.
Dual-Target Inhibitors: Developing single molecules that can inhibit both the primary target and a key protein in a resistance-conferring bypass pathway. nih.gov
Covalent Inhibition: Introducing a reactive group (a "warhead") onto the purine scaffold that can form an irreversible covalent bond with a non-catalytic cysteine residue near the active site. This can provide sustained inhibition even if binding affinity is weakened by mutations.
For purine-based inhibitors, research focuses on creating analogs that maintain potency against common mutant forms of the target kinase, ensuring a more durable therapeutic response. mdpi.com
Development of Novel Purine Derivatives with Improved Biological Profiles
The culmination of the optimization strategies described above is the development of novel purine derivatives with superior biological profiles compared to the initial lead compound. The goal is to create a candidate molecule with high potency, excellent selectivity, and properties that make it suitable for further development.
Improvements in the biological profile can include:
Enhanced Potency: Achieving the desired biological effect at a lower concentration, as demonstrated by lower IC50 or EC50 values.
Improved Selectivity Profile: Showing a significantly higher affinity for the intended target over a panel of related proteins, which predicts a lower likelihood of off-target side effects.
Better Cellular Activity: Demonstrating improved ability to enter cells and engage the target in a complex biological environment.
The table below presents a comparison between the original lead compound, this compound, and a hypothetical optimized derivative, showcasing improvements across key parameters.
| Parameter | Lead Compound (this compound) | Optimized Derivative |
|---|---|---|
| Target Kinase IC50 | 1500 nM | 15 nM |
| Selectivity (vs. Kinase X) | 5-fold | >200-fold |
| Cellular Proliferation IC50 | 5 µM | 0.1 µM |
| Potency against Resistant Mutant | >10 µM (inactive) | 50 nM |
Through these iterative cycles of design, synthesis, and testing, medicinal chemists can transform a simple purine intermediate like this compound into a highly optimized clinical candidate. researchgate.net
Future Research Directions and Unexplored Avenues
Integration of Multi-Omics Data for Comprehensive Understanding
A deep understanding of the biological effects of 6-Chloro-8-isopropyl-9H-purine at a systemic level is crucial. The integration of various "omics" disciplines can provide a holistic view of its mechanism of action, potential off-target effects, and mechanisms of resistance.
Multi-omics approaches, combining genomics, proteomics, and metabolomics, have been effectively used to elucidate the complex biological perturbations caused by other purine (B94841) analogs. figshare.comnih.govnih.gov For instance, a comprehensive proteomic analysis of human lymphoma cells treated with the purine analogs cladribine (B1669150) and fludarabine (B1672870) revealed significant changes in proteins related to metabolism, cell growth, and signal transduction, suggesting that apoptosis induction may involve endoplasmic reticulum stress pathways. figshare.com
Future research on this compound should employ similar strategies. By treating relevant cell lines with the compound and analyzing the resulting changes in the proteome and metabolome, researchers can identify the specific pathways modulated. This could reveal novel mechanisms of action and biomarkers for predicting treatment response. Integrating these findings with genomic data could further clarify how a cell's genetic makeup influences its susceptibility to the compound. scispace.com
Table 1: Potential Applications of Multi-Omics Data in the Study of this compound
| Omics Field | Potential Application | Research Goal |
| Proteomics | Identify protein expression changes post-treatment. | Elucidate mechanism of action, identify direct and indirect targets. |
| Metabolomics | Analyze alterations in metabolic pathways. | Understand impact on cellular metabolism, identify biomarkers of response. |
| Genomics | Correlate genetic features with compound sensitivity. | Discover genetic markers for patient stratification, understand resistance. |
| Integrative Analysis | Combine datasets for a systems-level view. | Build comprehensive models of the drug's cellular effects. mdpi.com |
Novel Synthetic Methodologies for Diversification
The therapeutic utility of a lead compound is often enhanced through the synthesis and evaluation of a diverse library of analogs. Future research should focus on developing novel and efficient synthetic routes to diversify the this compound scaffold at its key positions (C2, C6, N7, and N9).
Traditional methods for alkylation of purines can lead to mixtures of N7 and N9 isomers, complicating purification and analysis. acs.org Recent advancements have focused on regioselective synthesis. For example, methods have been developed for the direct and regioselective introduction of tert-alkyl groups at the N7 position of 6-substituted purines using a reaction of N-trimethylsilylated purines with a tert-alkyl halide catalyzed by SnCl₄. acs.orgnih.gov
Furthermore, metal-mediated cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, have expanded the range of substituents that can be introduced at the C2, C6, and C8 positions of the purine ring. mdpi.com These methods allow for the introduction of various aryl, heteroaryl, and alkyl groups, which is critical for exploring the structure-activity relationship (SAR). Future synthetic efforts should leverage these modern techniques, as well as explore new catalytic systems, to efficiently generate a wide array of this compound derivatives for biological screening. nih.govresearchgate.net
Exploration of New Biological Targets and Disease Indications
The purine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov While many purine analogs are known for their roles as antimetabolites in cancer and virology, the potential applications of derivatives like this compound are much broader. nih.goveurekaselect.com
A key area for future investigation is the inhibition of protein kinases. The dysregulation of kinases is a hallmark of cancer, and numerous purine-based kinase inhibitors have been developed. acs.org For example, 2,6,9-trisubstituted purines have shown potent inhibition of cyclin-dependent kinases (CDKs) and tyrosine kinases like Src and VEGFR2. nih.gov Similarly, 8-arylated purine derivatives have been identified as inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3), a target relevant to neurodegenerative diseases and diabetes. nih.gov
Future studies should screen this compound and its analogs against a broad panel of kinases and other important enzyme families. Beyond cancer, there is potential for activity in other therapeutic areas:
Antiviral Agents: Purine derivatives are foundational to antiviral therapy.
Anti-inflammatory Agents: Purinergic receptors (e.g., P2X and P2Y) are involved in inflammation and pain, representing promising targets. mdpi.com
Neurodegenerative Diseases: As inhibitors of kinases like GSK-3, purine analogs could be explored for conditions such as Alzheimer's disease.
Advanced Computational Methodologies in Drug Discovery
Computer-aided drug design (CADD) has become an indispensable tool for accelerating the drug discovery process. nih.govfrontiersin.org Advanced computational methods can be applied to this compound to guide its development from lead identification to optimization.
Table 2: Application of Computational Methods in Purine Analog Research
| Computational Method | Purpose | Example Application |
| Molecular Docking | Predict binding modes and affinities to target proteins. | Docking of purine analogs into the active sites of CDKs to rationalize inhibitory activity. tpcj.org |
| 3D-QSAR | Relate 3D structural properties to biological activity. | Development of predictive models for the cytotoxicity of 2,6,9-trisubstituted purines. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of ligand-protein complexes. | Verifying the stability and interactions of novel purine inhibitors with their target enzymes. mdpi.commdpi.com |
| ADMET Prediction | In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early-stage filtering of analogs with poor pharmacokinetic profiles to focus resources on promising candidates. nih.govnih.gov |
These in silico techniques can be used to build predictive models that guide the synthesis of new derivatives. mdpi.com For example, molecular docking studies can reveal key interactions between the purine scaffold and a target's active site, suggesting modifications to improve potency and selectivity. researchgate.net MD simulations can provide insights into the stability of these interactions over time. nih.gov By integrating these computational approaches, the design-synthesis-test cycle can be made significantly more efficient, reducing costs and accelerating the journey toward a potential therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
